2-oxo-2-(thiophen-2-yl)ethyl benzoate
Description
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-11(12-7-4-8-17-12)9-16-13(15)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJBRYIHAPCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester typically involves the esterification of benzoic acid with 2-oxo-2-thiophen-2-ylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(thiophen-2-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-oxo-2-(thiophen-2-yl)ethyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-oxo-2-thiophen-2-ylethanol, which may interact with various enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to structurally related esters and thiophene derivatives (Table 1). Key structural variations include:
- Substituents on the ester group : The benzoate group in the target compound contrasts with simpler ethyl or methyl esters in analogs (e.g., ).
- Presence of additional rings : The tetracyclic substituent distinguishes it from compounds like ethyl 2-oxo-2-(thiophen-2-yl)acetate () or piperidine-linked benzoates ().
- Functional groups: Amino, cyano, or diazo groups in analogs () introduce divergent reactivity profiles.
Thermal and Chemical Stability
- Thermal Decomposition : The diazo compound in decomposes at 140°C (400 J/g), outperforming its analog (compound 4, 120°C, >600 J/g) in energy release, suggesting safer handling .
- Stability Under Storage : The diazo compound () remains stable for weeks at room temperature, unlike thermally sensitive analogs. The target compound’s stability is unreported but may benefit from the rigid tetracyclic group.
Biological Activity
2-Oxo-2-(thiophen-2-yl)ethyl benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of thiophene derivatives with benzoic acid in the presence of catalysts. The compound's structure is characterized by a thiophene ring attached to an ethyl ester group, which contributes to its biological properties.
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing thiophene structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Antifungal Activity
The antifungal properties of thiophene derivatives have also been explored. A study demonstrated that this compound exhibited antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations.
| Compound | Fungal Strain | IC50 (µM) |
|---|---|---|
| This compound | C. albicans | 25 µM |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), potentially through the activation of caspase pathways.
Case Study : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruptions in essential biological processes. This includes:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, causing destabilization.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to damage and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
